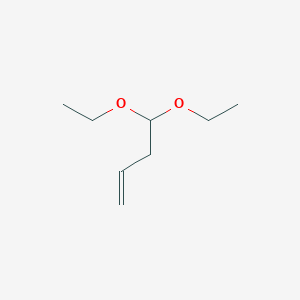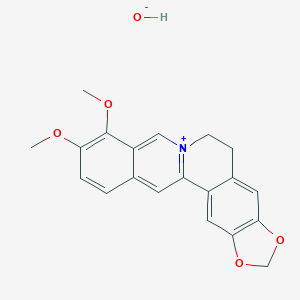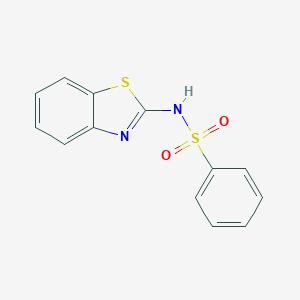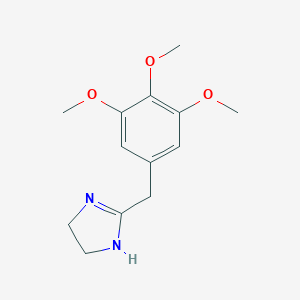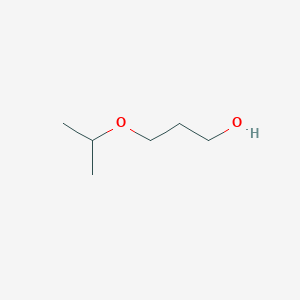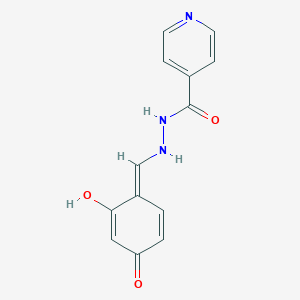
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide, also known as DHIN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of research. DHIN has been extensively studied for its pharmacological properties and is known to possess antioxidant, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Efectos Bioquímicos Y Fisiológicos
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. In addition, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has several potential future directions for research. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to fully understand the mechanism of action of N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide and its potential interactions with other compounds.
Métodos De Síntesis
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide can be synthesized by the reaction of isonicotinohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide in its pure form.
Aplicaciones Científicas De Investigación
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of research. It has been shown to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
3477-69-8 |
|---|---|
Nombre del producto |
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide |
Fórmula molecular |
C13H11N3O3 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19)/b15-8+ |
Clave InChI |
ILFLWNSIAAMVPY-CSKARUKUSA-N |
SMILES isomérico |
C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O |
SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
SMILES canónico |
C1=CC(=CNNC(=O)C2=CC=NC=C2)C(=CC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



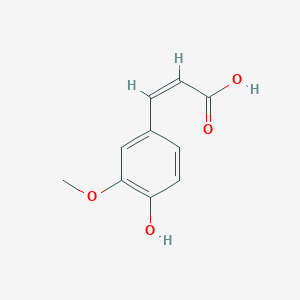
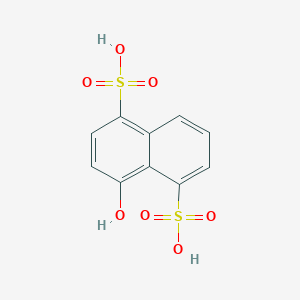
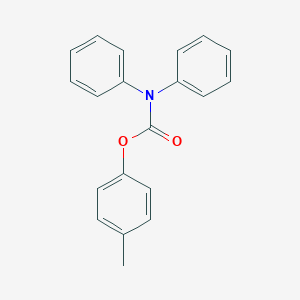
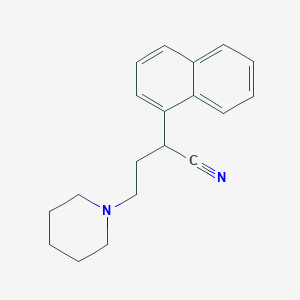
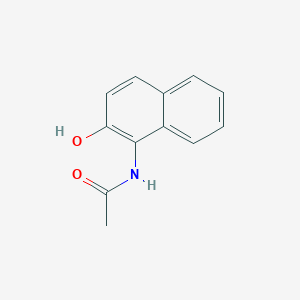
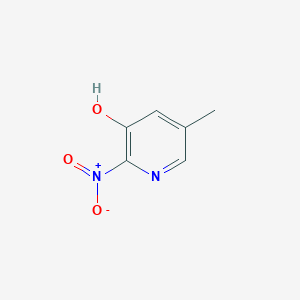
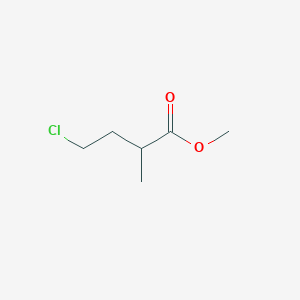
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
